molecular formula C8H13NO2 B1460339 4,4-Dimethyl-1-nitrocyclohex-1-ene CAS No. 1881320-93-9

4,4-Dimethyl-1-nitrocyclohex-1-ene

Cat. No. B1460339
CAS RN: 1881320-93-9
M. Wt: 155.19 g/mol
InChI Key: TVZZKYSZUQWDOW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-nitrocyclohex-1-ene (DMNC) is a nitro-alkene derivative of cyclohexene. It is a colorless liquid with a boiling point of 101 degrees Celsius and a melting point of -77 degrees Celsius. It is soluble in most organic solvents and is used in a variety of applications, including as a chemical intermediate, in organic synthesis, and in the manufacture of pharmaceuticals and agrochemicals. DMNC is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

1. Stereoselective Michael Addition Reactions

4,4-Dimethyl-1-nitrocyclohex-1-ene, through its derivatives, is involved in stereoselective Michael addition reactions. These reactions proceed in a way that leads to single adducts with electron-deficient alkenes, adding trans to adjacent sugar side-chains. This method has been demonstrated to produce a variety of epimeric α,β-unsaturated esters with high selectivity (Areces et al., 1998).

2. Enantioselective Synthesis

The compound is used in enantioselective synthesis, particularly in the preparation of 4-alkyl-5-formyl-4-nitrocyclohex-1-enes. Through asymmetric Michael reactions and subsequent chemical processes, this pathway enables the production of enantiomerically pure compounds, which are significant in stereochemistry (Ballini et al., 2002).

3. Organic Synthesis Applications

In organic synthesis, this compound is instrumental in reactions involving nitrous acid elimination. This process leads to the creation of a variety of benzene and dihydrobenzene derivatives, demonstrating the versatility of 4,4-Dimethyl-1-nitrocyclohex-1-ene in synthetic chemistry (Gil, Román, & Serrano, 2001).

4. Photoreactive Properties

The compound is also known for its photoreactive properties. In research exploring its photooxygenation reaction, it has been used to synthesize carbasugars, which are cyclic compounds that mimic the structure of sugars. This application is significant in the field of photochemistry and organic synthesis (Baran et al., 2013).

5. Ene Reaction Studies

It plays a role in the study of ene reactions, particularly in understanding the mechanistic aspects of these reactions. Investigations into the ene reactions of carbonyl enophiles with 4,4-Dimethyl-1-nitrocyclohex-1-ene derivatives have provided insights into reaction mechanisms, such as hydrogen-deuterium isotope effects (Song & Beak, 1990).

6. Spin Labeling in Protein Research

Interestingly, derivatives of 4,4-Dimethyl-1-nitrocyclohex-1-ene have been used in spin labeling for protein research. This application is vital in biophysical studies, particularly in measuring distances within biomolecules using techniques like double electron-electron resonance (DEER) (Meyer et al., 2015).

properties

IUPAC Name

4,4-dimethyl-1-nitrocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZKYSZUQWDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-nitrocyclohex-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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